![molecular formula C23H21N3O3S B3300339 N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901233-22-5](/img/structure/B3300339.png)
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Overview
Description
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furan and imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. Studies have shown that it exhibits antimicrobial and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-2-{[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-[(furan-2-yl)methyl]-2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-[(furan-2-yl)methyl]-2-{[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Uniqueness
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability compared to its analogs. This makes it a more effective candidate for drug development and other applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMIRPUIWBTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


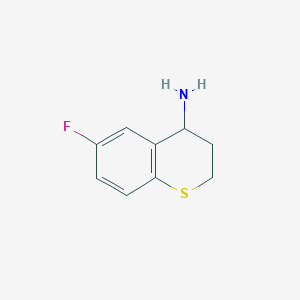
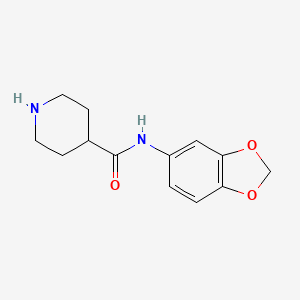
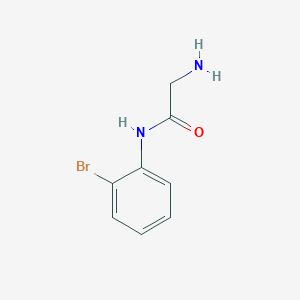
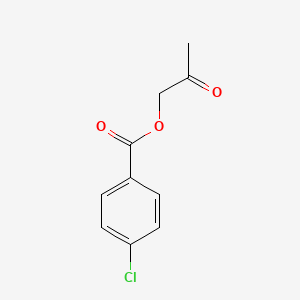
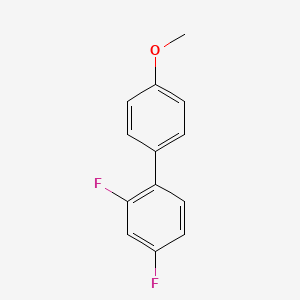
![8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300290.png)
![3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300298.png)
![3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300300.png)
![1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300315.png)
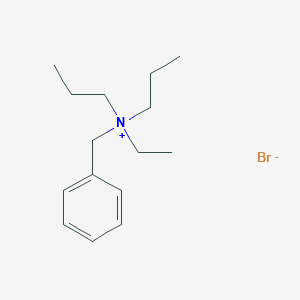
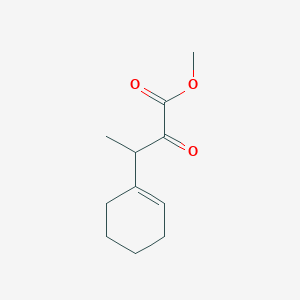

![3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300327.png)
![2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3300331.png)
